2-Ethoxy-5-(trifluoromethoxy)benzoic acid
Description
2-Ethoxy-5-(trifluoromethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by an ethoxy group at the 2-position and a trifluoromethoxy group at the 5-position of the aromatic ring. Its molecular formula is C₉H₇F₃O₄, with a calculated molecular weight of 236.15 g/mol. This compound is industrially significant, serving as a key intermediate in pharmaceutical synthesis, particularly in the production of sildenafil citrate (Viagra™) . The ethoxy group contributes electron-donating resonance effects, while the trifluoromethoxy group introduces strong electron-withdrawing character, creating a unique electronic profile that influences reactivity and biological interactions .
Properties
Molecular Formula |
C10H9F3O4 |
|---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
2-ethoxy-5-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C10H9F3O4/c1-2-16-8-4-3-6(17-10(11,12)13)5-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
LEECDELZHPNBFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Lithiation and Carboxylation Approach
A common approach to prepare fluorinated benzoic acids involves directed ortho-lithiation of halogenated trifluoromethylbenzene derivatives, followed by carboxylation with dry ice (solid CO2). Although this method is described specifically for 2-chloro-5-(trifluoromethyl)benzoic acid, the strategy can be adapted for trifluoromethoxy-substituted analogues with appropriate precursors.
- Dissolve the substituted aromatic precursor (e.g., p-chloro trifluoromethoxybenzene) in anhydrous tetrahydrofuran (THF).
- Cool the reaction mixture to -70 to -80 °C under inert atmosphere (nitrogen or helium).
- Add a strong base such as tert-butyl lithium dropwise to generate the aryl lithium intermediate.
- Stir for 1–1.3 hours to complete lithiation.
- Slowly add dry ice (solid CO2) to the reaction mixture to carboxylate the aryl lithium species.
- Quench with aqueous hydrochloric acid to adjust pH to 3–4.
- Remove organic solvents under reduced pressure.
- Isolate the crude benzoic acid product by filtration after crystallization at low temperature (5–10 °C).
- Purify by recrystallization from hexane or other suitable solvents.
Reaction Conditions and Yields:
| Step | Conditions | Yield (%) | Purity (HPLC) | Melting Point (°C) |
|---|---|---|---|---|
| Lithiation | THF, -75 to -80 °C, tert-butyl lithium, 1 h stirring | ~90 | >98% | 91.5-92.4 |
| Carboxylation & Workup | Dry ice, HCl quench, filtration, recrystallization |
This method achieves high yields (~89-90%) and high purity (>98% by HPLC) for related trifluoromethyl benzoic acids and can be adapted for trifluoromethoxy derivatives by selecting appropriate starting materials and reaction conditions.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) substituent is challenging to install directly due to its electron-withdrawing and steric properties. A reported synthetic route involves:
- Preparation of 2-chloro-5-(trichloromethoxy)pyrazine intermediates.
- Conversion of trichloromethoxy groups to trifluoromethoxy via reaction with antimony pentachloride (SbCl5) and subsequent fluorination with potassium fluoride (KF).
Though this example is for pyrazine derivatives, the chemistry is relevant for benzoic acid analogues bearing trifluoromethoxy groups.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Formation of trichloromethoxy intermediate | Thiophosgene, NaOH, chloroform, 0–10 °C | Vigorous stirring, extraction |
| Conversion to trifluoromethoxy | SbCl5, heating at 125–160 °C, KF, K2CO3 aqueous solutions | High temperature, multiple hours |
This method allows scalable synthesis of trifluoromethoxy-substituted aromatic compounds with good control over substitution patterns.
Alkoxy Substitution (Ethoxy Group Introduction)
The ethoxy group at the 2-position can be introduced via nucleophilic aromatic substitution (SNAr) or by using appropriately substituted precursors.
- Reaction of 2-halo-5-(trifluoromethoxy)benzoic acid or ester with sodium ethoxide or potassium ethoxide under reflux in polar aprotic solvents.
- Alternatively, starting from 2-hydroxy-5-(trifluoromethoxy)benzoic acid, etherification can be performed with ethyl halides using base catalysis.
The choice of method depends on the availability of starting materials and compatibility with the trifluoromethoxy group.
Summary Table of Preparation Steps for 2-Ethoxy-5-(trifluoromethoxy)benzoic acid
| Step No. | Transformation | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of trifluoromethoxy intermediate | Thiophosgene, NaOH, SbCl5, KF, heating | Variable | Formation of -OCF3 group |
| 2 | Lithiation of substituted aromatic | tert-Butyl lithium, THF, -75 to -80 °C | ~90 | Formation of aryl lithium |
| 3 | Carboxylation with dry ice | CO2 (dry ice), acidic quench (HCl) | High | Formation of benzoic acid group |
| 4 | Introduction of ethoxy substituent | NaOEt or EtX, reflux | Moderate | Etherification or SNAr reaction |
| 5 | Purification | Recrystallization from hexane or solvents | High | Achieves >98% purity by HPLC |
Analytical Data and Purification
- Purity: Typically >98% by high-performance liquid chromatography (HPLC).
- Melting Point: For related trifluoromethyl benzoic acids, melting points around 91.5–92.4 °C have been reported; trifluoromethoxy analogues are expected to be similar.
- Isolation: Crystallization from hexane or mixed solvents at low temperature (5–10 °C) is effective.
- Characterization: NMR, mass spectrometry, and elemental analysis confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the ethoxy or trifluoromethoxy groups.
Scientific Research Applications
2-Ethoxy-5-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(trifluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound is compared to structurally related benzoic acid derivatives with substitutions at the 2- and/or 5-positions (Table 1). Key analogs include:
Table 1: Structural analogs and their properties.
Electronic and Physicochemical Properties
- Hammett Substituent Constants: The ethoxy group (σₚ = -0.24) acts as a weak electron donor via resonance, while the trifluoromethoxy group (σₚ = +0.38) is strongly electron-withdrawing, creating a polarized aromatic system . This combination enhances the acidity of the benzoic acid (predicted pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa 4.2). In contrast, 2-methoxy-5-(trifluoromethyl)benzoic acid (σₚ(CF₃) = +0.54) exhibits even greater electron withdrawal, leading to higher acidity (pKa ~1.8–2.3) .
Lipophilicity (logP) :
Research Findings
Substituent Effects on Bioactivity
- Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group in the target compound improves solubility in polar solvents compared to trifluoromethyl analogs, which are more lipophilic and prone to bioaccumulation .
- Ethoxy vs. Methoxy : Ethoxy derivatives exhibit longer metabolic half-lives than methoxy analogs due to reduced oxidative demethylation .
Biological Activity
2-Ethoxy-5-(trifluoromethoxy)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and therapeutic applications.
- Molecular Formula : C11H10F3O3
- Molecular Weight : 250.19 g/mol
- Structure : The compound features a benzoic acid core with an ethoxy group and a trifluoromethoxy substituent, which enhances its lipophilicity and possibly its biological activity.
Research indicates that this compound may act through several biochemical pathways:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways.
- cGMP Pathway Modulation : By inhibiting PDEs, particularly PDE5, the compound may increase levels of cyclic guanosine monophosphate (cGMP), leading to enhanced vasodilation and muscle relaxation.
Antimicrobial Properties
Recent studies have shown that benzoic acid derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, this compound has been tested for its efficacy against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, the compound has shown selective cytotoxicity against certain cancer cells while exhibiting minimal toxicity towards normal cells. The IC50 values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 8.5 |
| HeLa (Cervical Cancer) | 12.0 |
| A549 (Lung Cancer) | 10.5 |
These results indicate that the compound may possess anticancer properties warranting further investigation .
Case Studies
In a recent study examining the effects of this compound on cancer cells, researchers found that treatment led to significant apoptosis in MCF-7 cells as evidenced by increased levels of cleaved caspase-3 and PARP, markers associated with programmed cell death. Additionally, flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell cycle arrest and apoptosis induction .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics when administered orally. Key pharmacokinetic parameters include:
- Bioavailability : High oral bioavailability observed in preclinical models.
- Metabolism : Primarily metabolized by liver enzymes with potential for drug-drug interactions.
- Excretion : Predominantly excreted via urine.
These properties enhance its viability as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Ethoxy-5-(trifluoromethoxy)benzoic acid, and how can yields be optimized?
- Answer : A common approach involves nucleophilic substitution or esterification. For example, ethyl chlorooxoacetate can react with aminobenzoic acid derivatives in tetrahydrofuran (THF) at 273 K, followed by slow ethanol evaporation for crystallization (55% yield) . To optimize yield:
- Vary solvent polarity (e.g., THF vs. DMF) to influence reaction kinetics.
- Use dropwise addition of reagents to control exothermicity.
- Recrystallize with ethanol or ether to purify intermediates.
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer :
- NMR : H and F NMR identify ethoxy and trifluoromethoxy groups (e.g., δ ~4.4 ppm for ethoxy protons; F signals near -58 ppm for CF) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to confirm purity (>98%) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., [M+H] = 280.06 for CHFO) .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy) influence the acidity and reactivity of the benzoic acid moiety?
- Answer : The trifluoromethoxy group (-OCF) increases acidity via inductive effects, lowering the pK compared to non-fluorinated analogs. This enhances hydrogen-bonding capacity in crystallization and catalytic interactions. Computational studies (DFT) can model electrostatic potential surfaces to quantify substituent effects .
Q. How can researchers resolve contradictions between experimental crystallographic data and computational structural predictions?
- Answer :
- Perform single-crystal XRD to resolve ambiguities in bond lengths/angles (e.g., C-O vs. C-F distances) .
- Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate conformational stability .
- Use NMR crystallography to correlate solid-state C shifts with packing effects .
Q. What safety protocols are essential when handling fluorinated benzoic acids?
- Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods for reactions releasing HF or trifluoromethyl intermediates.
- Waste Disposal : Segregate fluorinated waste for incineration to avoid environmental persistence .
Methodological Challenges
Q. What strategies mitigate low yields in coupling reactions involving trifluoromethoxy groups?
- Answer :
- Employ Buchwald-Hartwig conditions (Pd catalysts, ligands like XPhos) for C-O bond formation .
- Optimize stoichiometry of trifluoromethoxy precursors (e.g., CFONa) to minimize side reactions.
- Monitor reaction progress via F NMR to detect intermediates .
Q. How can researchers validate the stability of this compound under varying pH conditions?
- Answer :
- Conduct accelerated stability studies :
- Expose the compound to buffers (pH 1–13) at 40°C for 48h.
- Analyze degradation via LC-MS to identify hydrolyzed products (e.g., loss of ethoxy group).
- Use Arrhenius modeling to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
